molecular formula C21H28N4O4S B2586657 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane CAS No. 2034544-02-8

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane

Cat. No.: B2586657
CAS No.: 2034544-02-8
M. Wt: 432.54
InChI Key: UGJSQUZROSLRLU-UHFFFAOYSA-N
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Description

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the sulfonyl group, and the construction of the diazepane ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial production methods are designed to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be investigated for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: The compound could be explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-phenyloxane-4-carbonyl)-1,4-diazepane include:

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • 1-methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-(1-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of both the pyrazole and diazepane rings, along with the sulfonyl and oxane groups, provides a versatile platform for chemical modifications and biological interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-23-17-19(16-22-23)30(27,28)25-11-5-10-24(12-13-25)20(26)21(8-14-29-15-9-21)18-6-3-2-4-7-18/h2-4,6-7,16-17H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJSQUZROSLRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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